molecular formula C10H7ClFNO2S B6609233 4-chloro-2-methylquinoline-8-sulfonyl fluoride CAS No. 2648966-39-4

4-chloro-2-methylquinoline-8-sulfonyl fluoride

Cat. No.: B6609233
CAS No.: 2648966-39-4
M. Wt: 259.68 g/mol
InChI Key: ZZSQSACOQXLNAJ-UHFFFAOYSA-N
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Description

4-chloro-2-methylquinoline-8-sulfonyl fluoride is a chemical compound with the molecular formula C10H7ClFNO2S It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

The synthesis of 4-chloro-2-methylquinoline-8-sulfonyl fluoride typically involves multiple steps. One common method starts with the chlorination of 2-methylquinoline to produce 4-chloro-2-methylquinoline. This intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent, such as chlorosulfonic acid, to yield 4-chloro-2-methylquinoline-8-sulfonyl chloride. Finally, the sulfonyl chloride is treated with a fluoride source, such as potassium fluoride, to obtain this compound .

Chemical Reactions Analysis

4-chloro-2-methylquinoline-8-sulfonyl fluoride can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-chloro-2-methylquinoline-8-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic residues in proteins, such as serine or cysteine, leading to the formation of covalent adducts. This covalent modification can inhibit the activity of the target enzyme or receptor, thereby exerting its biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

4-chloro-2-methylquinoline-8-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO2S/c1-6-5-8(11)7-3-2-4-9(10(7)13-6)16(12,14)15/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSQSACOQXLNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)S(=O)(=O)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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